molecular formula C15H14FN5O4S3 B2940158 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034455-59-7

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B2940158
CAS No.: 2034455-59-7
M. Wt: 443.49
InChI Key: WUIWBASWUZWYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex sulfonamide derivative featuring two benzo[c][1,2,5]thiadiazole (BTD) moieties. The first BTD ring is substituted with a fluoro group at position 6 and a methyl group at position 3, both attached to a dioxidothiadiazole core. The second BTD ring is linked via an ethyl chain to a sulfonamide group at position 2.

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O4S3/c1-20-12-6-5-10(16)9-13(12)21(28(20,24)25)8-7-17-27(22,23)14-4-2-3-11-15(14)19-26-18-11/h2-6,9,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIWBASWUZWYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.

  • Molecular Formula : C14H16FN5O5S3
  • Molecular Weight : Approximately 385.48 g/mol
  • CAS Number : 2034240-15-6

The compound contains a fluorinated benzo[c][1,2,5]thiadiazole core, which is known for its diverse applications in medicinal chemistry due to its interesting photophysical and electrochemical properties.

The biological activity of this compound is hypothesized to involve interactions with various biochemical pathways. Its structure suggests potential inhibitory or modulatory effects on specific enzymes or receptors. The sulfonamide group is particularly notable for its role in antibacterial activity and enzyme inhibition.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)16.19 ± 1.35
Compound BHCT-116 (Colorectal Cancer)17.16 ± 1.54

These findings indicate that the compound may possess similar anticancer properties due to structural analogies with known cytotoxic agents .

Antimicrobial Activity

The sulfonamide moiety is well-documented for its antibacterial properties. Studies have indicated that derivatives of benzo[c][1,2,5]thiadiazole can inhibit bacterial growth by interfering with folate synthesis pathways. In vitro tests have revealed promising results against both Gram-positive and Gram-negative bacteria.

Case Studies

Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives of benzo[c][1,2,5]thiadiazole on human cancer cell lines. The results indicated that modifications in the side chains significantly influenced the cytotoxic potential of the compounds. The compound in focus demonstrated an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy of related compounds, it was found that the presence of the thiadiazole ring enhanced the antimicrobial activity against resistant strains of bacteria. The mechanism was attributed to the inhibition of bacterial enzymes involved in cell wall synthesis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that:

  • Fluorination at position 6 enhances lipophilicity and may improve membrane permeability.
  • Sulfonamide groups contribute significantly to the biological activity by mimicking p-amino benzoic acid (PABA), crucial for bacterial growth inhibition.

These modifications underscore the importance of chemical structure in determining biological efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its dual BTD framework and sulfonamide functionality. Below is a detailed comparison with analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Potential Implications
Target Compound: N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-BTD-4-sulfonamide Dual BTD cores; 6-fluoro, 3-methyl, and sulfonamide substituents ~435 (estimated) Sulfonamide, BTD, fluoro, methyl Enhanced π-π stacking; possible protease inhibition or photophysical applications
4-Ethoxy-3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide () Single BTD core; ethoxy and fluoro on benzenesulfonamide ~420 (estimated) Ethoxy, benzenesulfonamide, BTD Increased lipophilicity; altered pharmacokinetics
N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide () Methanesulfonamide instead of BTD-sulfonamide 323.4 Methanesulfonamide, BTD, fluoro, methyl Reduced steric hindrance; higher solubility but weaker aromatic interactions

Key Findings :

Dual BTD Core vs. Single BTD Core :
The target compound’s dual BTD system may enhance binding affinity to biological targets (e.g., enzymes or receptors) through π-π stacking and dipole interactions, compared to single-BTD analogs like the compound in . This is supported by studies showing BTD derivatives’ efficacy in targeting ATP-binding pockets .

However, this modification may reduce solubility, a critical factor in drug design .

Substituent Effects :

  • The 6-fluoro and 3-methyl groups on the BTD core likely contribute to metabolic stability by resisting oxidative degradation, as seen in fluorinated pharmaceuticals .
  • The ethoxy group in ’s compound increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Synthetic Pathways : The synthesis of the target compound may parallel methods described in , such as nucleophilic substitution of hydrazides with sulfonyl chlorides or isothiocyanates, followed by cyclization. Characterization via IR and NMR would confirm tautomeric forms and functional groups, as demonstrated in triazole-thione analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.